5-Pyrimidinecarboxylicacid,1,2,3,4-tetrahydro-6-methyl-4-(5-methyl-2-furanyl)-2-oxo-,ethylester(9CI)
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Overview
Description
5-Pyrimidinecarboxylicacid,1,2,3,4-tetrahydro-6-methyl-4-(5-methyl-2-furanyl)-2-oxo-,ethylester(9CI) is a complex organic compound with the molecular formula C12H14N2O4. It is characterized by a pyrimidine ring fused with a furan ring, making it a unique structure in the realm of heterocyclic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyrimidinecarboxylicacid,1,2,3,4-tetrahydro-6-methyl-4-(5-methyl-2-furanyl)-2-oxo-,ethylester(9CI) typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems ensures consistency and efficiency in the production process. The final product is usually purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
5-Pyrimidinecarboxylicacid,1,2,3,4-tetrahydro-6-methyl-4-(5-methyl-2-furanyl)-2-oxo-,ethylester(9CI) can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
5-Pyrimidinecarboxylicacid,1,2,3,4-tetrahydro-6-methyl-4-(5-methyl-2-furanyl)-2-oxo-,ethylester(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Pyrimidinecarboxylicacid,1,2,3,4-tetrahydro-6-methyl-4-(5-methyl-2-furanyl)-2-oxo-,ethylester(9CI) involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5-Pyrimidinecarboxylicacid,1,2,3,4-tetrahydro-6-methyl-4-(5-methyl-2-furanyl)-2-oxo-,methylester(9CI)
- 5-Pyrimidinecarboxylicacid,1,2,3,4-tetrahydro-6-methyl-4-(5-methyl-2-furanyl)-2-oxo-,propylester(9CI)
Uniqueness
What sets 5-Pyrimidinecarboxylicacid,1,2,3,4-tetrahydro-6-methyl-4-(5-methyl-2-furanyl)-2-oxo-,ethylester(9CI) apart is its unique structural configuration, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
ethyl 6-methyl-4-(5-methylfuran-2-yl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-4-18-12(16)10-8(3)14-13(17)15-11(10)9-6-5-7(2)19-9/h5-6,11H,4H2,1-3H3,(H2,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVIOSJFVHTZTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(O2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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